molecular formula C20H24N2O3 B268922 N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide

Cat. No. B268922
M. Wt: 340.4 g/mol
InChI Key: JZOPVYFBPQLDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide, commonly known as DEAB, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of various endogenous and exogenous aldehydes. DEAB has been used in a wide range of studies to investigate the role of ALDH in various physiological and pathological processes.

Mechanism of Action

DEAB inhibits N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide by binding to the active site of the enzyme, thereby preventing the conversion of aldehydes to their corresponding acids. This leads to an accumulation of aldehydes, which can have various physiological and pathological effects depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEAB are largely dependent on the specific context in which it is used. In cancer research, for example, DEAB has been shown to inhibit the growth and survival of cancer cells by inducing cellular stress and apoptosis. In stem cell research, DEAB has been used to selectively inhibit the growth of N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide-positive stem cells, which are thought to be responsible for tumor initiation and recurrence. In drug metabolism studies, DEAB has been used to investigate the role of N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide in the metabolism of various drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEAB in lab experiments is its potency and specificity as an N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide inhibitor. This allows researchers to selectively inhibit N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide activity without affecting other enzymes or cellular processes. However, one limitation of using DEAB is its potential toxicity and off-target effects, which can vary depending on the specific cell type and experimental conditions.

Future Directions

There are several potential future directions for research on DEAB and its role in various physiological and pathological processes. One area of interest is the development of more potent and selective N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide inhibitors for use in cancer therapy and stem cell research. Another area of interest is the investigation of the role of N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide in drug metabolism and toxicity, which could have important implications for drug development and personalized medicine. Finally, further research is needed to fully understand the biochemical and physiological effects of DEAB in different cell types and experimental conditions.

Synthesis Methods

DEAB can be synthesized by reacting 3-ethoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield DEAB as a white crystalline solid.

Scientific Research Applications

DEAB has been used in a variety of scientific research applications, primarily as an N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide inhibitor. N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide is a key enzyme involved in the metabolism of endogenous and exogenous aldehydes, which play important roles in various physiological and pathological processes. DEAB has been used to investigate the role of N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide in cancer, stem cell biology, and drug metabolism.

properties

Product Name

N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-22(5-2)20(24)15-10-12-17(13-11-15)21-19(23)16-8-7-9-18(14-16)25-6-3/h7-14H,4-6H2,1-3H3,(H,21,23)

InChI Key

JZOPVYFBPQLDIU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

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